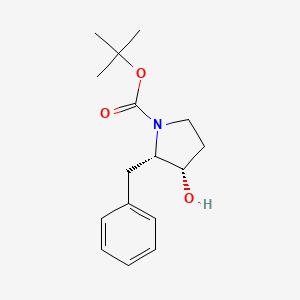
(2SR,3SR)-N-t-Butoxycarbonyl-2-benzyl-3-pyrrolidinol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2SR,3SR)-N-t-Butoxycarbonyl-2-benzyl-3-pyrrolidinol is a useful research compound. Its molecular formula is C16H23NO3 and its molecular weight is 277.36 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
(2SR,3SR)-N-t-Butoxycarbonyl-2-benzyl-3-pyrrolidinol is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound has the molecular formula C16H23NO3 and features a pyrrolidine ring with a t-butoxycarbonyl group and a benzyl substituent. Its structural characteristics are crucial for its biological activity.
Research indicates that compounds similar to this compound may act as inhibitors of specific kinases, particularly PIM kinases. These kinases play a significant role in cell survival and proliferation, making them targets for cancer therapies. The inhibition of PIM kinases can lead to apoptosis in cancer cells by modulating the expression of anti-apoptotic proteins such as Bcl-2 .
Anticancer Properties
Studies have shown that this compound exhibits significant anticancer activity. It selectively inhibits PIM3 kinase, which is often overexpressed in various cancers, thus promoting cancer cell death while sparing normal cells .
Table 1: Summary of Biological Activities
| Activity Type | Mechanism | Target Kinase | Reference |
|---|---|---|---|
| Anticancer | Inhibition of cell proliferation | PIM3 | |
| Apoptosis Induction | Modulation of Bcl-2 | PIM1, PIM2 | |
| Neuroprotective | Potential effects on CNS | Unknown |
Neuroprotective Effects
There is emerging evidence suggesting that this compound may also exhibit neuroprotective effects. Compounds with similar structures have been shown to interact with neurotransmitter receptors, potentially influencing neurodegenerative processes .
Study on Cancer Cell Lines
A study investigated the effects of this compound on various cancer cell lines. Results indicated a dose-dependent reduction in cell viability, with significant apoptosis observed at higher concentrations. The compound's ability to induce apoptosis was linked to its inhibitory effects on PIM kinases .
Neuroprotective Study
In another study focusing on neuroprotection, the compound was tested in models of oxidative stress. Findings suggested that it could mitigate neuronal damage by reducing reactive oxygen species (ROS) levels and enhancing cellular antioxidant defenses .
Propiedades
IUPAC Name |
tert-butyl (2S,3S)-2-benzyl-3-hydroxypyrrolidine-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23NO3/c1-16(2,3)20-15(19)17-10-9-14(18)13(17)11-12-7-5-4-6-8-12/h4-8,13-14,18H,9-11H2,1-3H3/t13-,14-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GOBHYMQCYUHPBS-KBPBESRZSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(C1CC2=CC=CC=C2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CC[C@@H]([C@@H]1CC2=CC=CC=C2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













